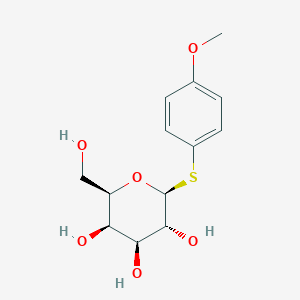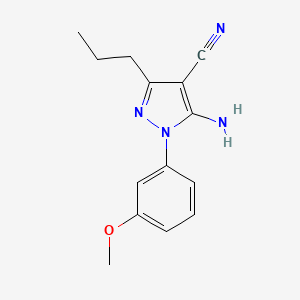
4-Propyl-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Propyl-1H-pyrazole-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide under suitable conditions to form the carboximidamide group . Another method involves the cyclization of appropriate precursors, such as hydrazine derivatives and alkynes, under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
4-Propyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Propyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into other molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-1-carboxamidine: Similar in structure but lacks the propyl group.
3,5-Dimethyl-1-guanylpyrazole nitrate: Contains additional methyl groups and a nitrate group.
Uniqueness
4-Propyl-1H-pyrazole-1-carboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and properties .
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
4-propylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-2-3-6-4-10-11(5-6)7(8)9/h4-5H,2-3H2,1H3,(H3,8,9) |
InChI-Schlüssel |
BQEQDBZQKTUALL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN(N=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)












